

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine synthesis pathway

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Compound of Interest

Compound Name:	2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Cat. No.:	B037757

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An In-depth Technical Guide on the Synthesis of **2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine**

Introduction

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, often in its hydrochloride salt form (CAS No: 153259-31-5), is a critical chemical intermediate in the pharmaceutical industry. [1] Its primary application lies in its role as a cornerstone for the synthesis of Rabeprazole, a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] The precise molecular structure of this intermediate is essential for the key reactions involved in the production of Rabeprazole.[1]

Physically, the hydrochloride salt appears as a light yellow to off-white powder with a melting point of 113°C to 115°C.[1] Its stability and high purity, often exceeding 99.0%, are paramount for its use in the manufacturing of Active Pharmaceutical Ingredients (APIs).[1] This guide provides a detailed overview of a common synthesis pathway, experimental protocols, and quantitative data related to the production of this vital intermediate.

Synthesis Pathway Overview

The synthesis of **2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine** is a multi-step process that typically begins with a substituted pyridine N-oxide. A common and illustrative

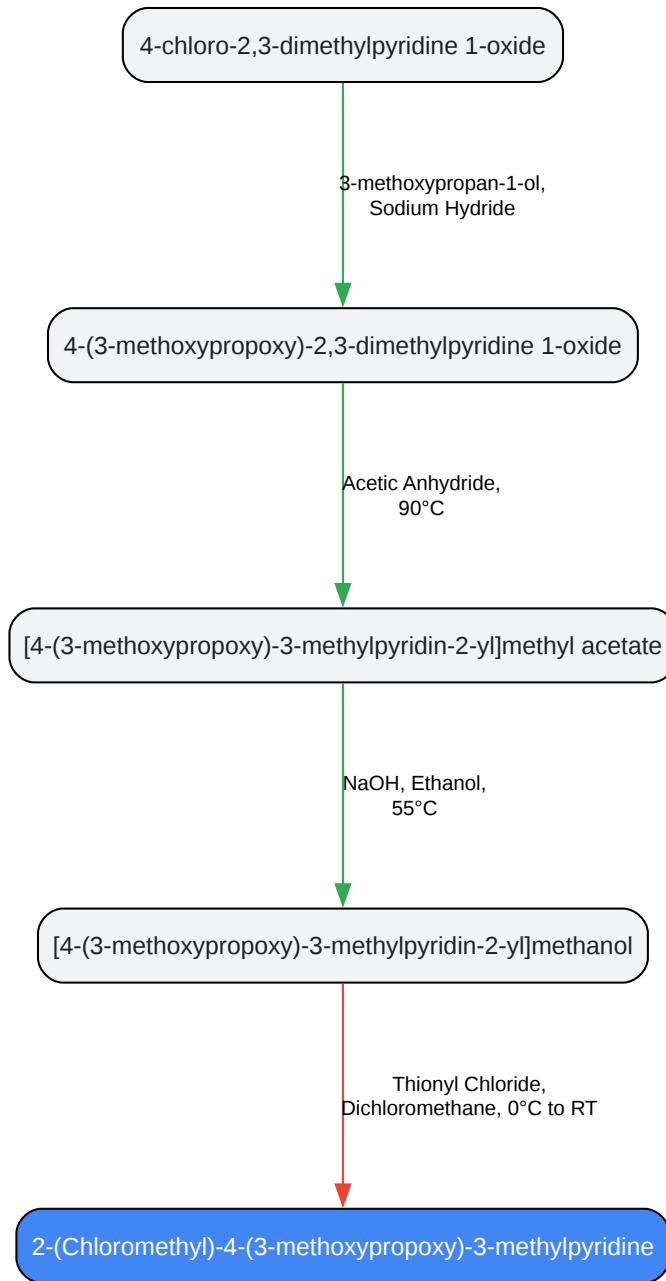
route involves the initial substitution of a chloro group on the pyridine ring with the desired methoxypropoxy side chain, followed by a rearrangement and subsequent chlorination of the methyl group at the 2-position.

The key transformations in this pathway are:

- Etherification: 4-chloro-2,3-dimethylpyridine 1-oxide is reacted with 3-methoxypropan-1-ol in the presence of a strong base to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.
- Rearrangement: The N-oxide is then treated with acetic anhydride, which facilitates a rearrangement to form [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate.[3]
- Hydrolysis: The acetate intermediate is hydrolyzed, typically using a base like sodium hydroxide in ethanol, to produce the alcohol intermediate, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.[3]
- Chlorination: The final step involves the chlorination of the alcohol group using a suitable chlorinating agent, such as thionyl chloride (SOCl_2) or sulfuryl chloride, to yield the target compound, **2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine**.[3][4][5]

This final product is often converted to its hydrochloride salt to improve stability for storage and handling.[6]

Synthesis Pathway of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

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A common synthetic route to the target compound.

Data Presentation

The following table summarizes quantitative data reported for key steps in the synthesis process. The final chlorination step consistently demonstrates high yields.

Reaction Step	Starting Material	Product	Yield	Purity	Reference
Hydrolysis of Acetate to Alcohol	2-acetoxymethyl I-4-(3-methoxypropoxy)-3-methyl pyridine	2-hydroxymethyl yl-4-(3-methoxypropoxy)-3-methyl pyridine	79%	-	[3]
Chlorination of Alcohol	2-hydroxymethyl yl-4-(3-methoxypropoxy)-3-methylpyridine e	2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine e	99.0%	-	[4]
Chlorination of Alcohol	2-hydroxymethyl yl-4-(3-methoxypropoxy)-3-methylpyridine e	2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine e	99%	-	[3]
Final Product Specification	-	2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine HCl	-	≥99.0%	[1]

Experimental Protocols

A detailed experimental protocol for the final and critical chlorination step is provided below, based on procedures outlined in the literature.[3][4]

Objective: To synthesize 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine from 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.

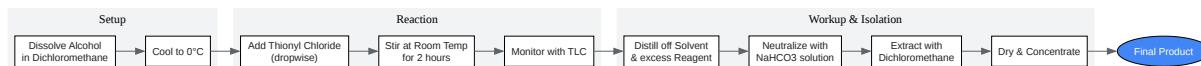
Materials:

- 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 70 g)
- Thionyl chloride (SOCl_2) (e.g., 73.1 g, 0.61 mol)[3]
- Dichloromethane (CH_2Cl_2) (e.g., 135 ml)[3]
- Saturated sodium bicarbonate solution

Procedure:

- The starting material, 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (70 g), is dissolved in dichloromethane (135 ml) in a suitable reaction vessel.[3]
- The solution is cooled to 0°C using an ice bath.[3][5]
- Thionyl chloride (73.1 g) is added dropwise to the solution, ensuring the temperature is maintained at 0°C.[3] An alternative protocol suggests keeping the temperature below 25°C.[4]
- After the addition is complete, the mixture is stirred at room temperature for 2 hours.[3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.[4]
- Upon completion, the solvent (dichloromethane) and excess thionyl chloride are removed by distillation under reduced pressure.[3][4]
- The resulting residue is cooled to 5°C and carefully neutralized to a pH of approximately 7.5 with a saturated sodium bicarbonate solution.[3]

- The aqueous mixture is then extracted with dichloromethane.[3]
- The combined organic layers are dried over anhydrous sodium sulfate and filtered.[3]
- The filtrate is concentrated under reduced pressure to yield the final product, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, as a brown oil.[3] This process has been reported to achieve a yield of 99%. [3][4]



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Workflow for the chlorination of the alcohol intermediate.

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